molecular formula C16H12N2O3S B5057574 1-(4-methylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(4-methylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5057574
M. Wt: 312.3 g/mol
InChI Key: AWBWMFWJBZWTSI-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as thieno[2,3-d]pyrimidine-2,4,6-trione, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.

Mechanism of Action

The exact mechanism of action of 1-(4-methylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and survival. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-methylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. In addition, it has been found to have anti-inflammatory and antiviral properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-methylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying cancer cell biology and developing new cancer therapies. However, one of the limitations of using this compound is its low solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 1-(4-methylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to investigate its potential as a treatment for viral infections, such as COVID-19. Another direction is to explore its use in combination with other anticancer agents to enhance its potency and reduce side effects. Additionally, further studies are needed to better understand its mechanism of action and optimize its pharmacological properties.

Synthesis Methods

The synthesis of 1-(4-methylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved by several methods. One of the most commonly used methods involves the reaction of 4-methylbenzaldehyde and 3-formylthiophene with barbituric acid in the presence of a catalytic amount of piperidine. The reaction is carried out in refluxing ethanol, and the resulting product is obtained in good yield.

Scientific Research Applications

1-(4-methylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential as an anticancer agent. Studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been found to have anti-inflammatory and antiviral properties, which make it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

(5E)-1-(4-methylphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c1-10-2-4-12(5-3-10)18-15(20)13(14(19)17-16(18)21)8-11-6-7-22-9-11/h2-9H,1H3,(H,17,19,21)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBWMFWJBZWTSI-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CSC=C3)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CSC=C3)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-1-(4-methylphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione

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